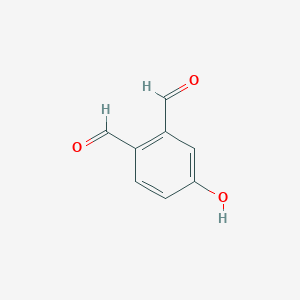

4-Hydroxyphthalaldehyde

Description

Evolution and Significance of 4-Hydroxyphthalaldehyde as a Multifunctional Chemical Entity

This compound, a substituted derivative of ortho-phthalaldehyde (OPA), has emerged as a chemical entity of considerable interest in advanced research. Its evolution from a synthetically challenging molecule to a valuable building block underscores the progress in organic synthesis methodologies. Historically, the utility of 4-hydroxy-ortho-phthalaldehyde was significantly hampered by inefficient synthetic routes, which often resulted in yields below 5%. beilstein-journals.org This low efficiency, primarily due to difficulties in the final oxidation step, was a major limiting factor for its broader application in both analytical and organic chemistry. beilstein-journals.org

The significance of this compound as a multifunctional entity lies in its unique molecular architecture. It possesses three key features:

Two adjacent aldehyde groups on a benzene (B151609) ring, which can readily react with a variety of nucleophiles.

A hydroxyl (-OH) group at the 4-position, which can modulate the electronic properties of the aromatic ring and serve as a site for further functionalization or participation in hydrogen bonding.

The aromatic scaffold itself, which provides a rigid platform for constructing more complex structures.

This combination of reactive aldehyde functionalities and a tunable hydroxyl group makes this compound a versatile precursor for a wide range of complex molecules, from fluorescent probes to intricate supramolecular assemblies. beilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₆O₃ | nih.gov |

| Molecular Weight | 150.13 g/mol | nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1O)C=O)C=O | nih.gov |

| InChIKey | VSGACYFHLPVUQM-UHFFFAOYSA-N | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Overview of this compound's Role in Modern Synthetic Methodologies, Probe Development, and Supramolecular Chemistry

The enhanced accessibility of this compound has solidified its role as a valuable component in several areas of modern chemistry. beilstein-journals.org

Modern Synthetic Methodologies

As a versatile building block, this compound is an attractive starting material for constructing a variety of organic compounds. Its chemistry is closely related to that of its parent, ortho-phthalaldehyde (OPA), which is known to be a precursor for numerous heterocyclic and macrocyclic systems. beilstein-journals.org The presence of two adjacent aldehydes allows for tandem reactions with bifunctional reagents. For instance, reactions with primary amines can yield phthalimidines, while condensations with other reagents can produce isoindoles and macrocyclic Schiff bases. beilstein-journals.orgresearchgate.net Furthermore, the aldehyde groups open the possibility for its use in polymerization, similar to how OPA can be polymerized to form poly(phthalaldehyde) (PPA), a material known for its ability to depolymerize in the presence of acid, making it useful for responsive materials and nanotechnology applications. nih.gov

Probe Development

In the field of analytical chemistry, OPA is a classic reagent used in highly sensitive fluorometric methods for the detection of primary amines, including amino acids and biogenic amines. beilstein-journals.orgrsc.org The reaction involves the condensation of OPA with a primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative.

This compound is a potentially superior alternative for these applications. The electron-donating hydroxyl group on the aromatic ring can modulate the photophysical properties of the resulting fluorophore. This can lead to:

Red-shifted emission: Shifting the fluorescence to longer wavelengths can minimize interference from biological autofluorescence. mdpi.com

Enhanced quantum yield: Potentially increasing the brightness and sensitivity of the detection method.

Tunable reactivity: The hydroxyl group can be used as a handle to attach other functional groups, such as targeting moieties for specific cellular organelles or recognition sites for other analytes, enabling the development of more sophisticated probes. thno.org

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π interactions, and electrostatic forces. wikipedia.orgnih.gov this compound is an excellent candidate for constructing complex supramolecular architectures for several reasons.

Covalent Scaffolding: The dialdehyde (B1249045) functionality is ideal for reactions with diamines to form macrocycles through dynamic covalent chemistry. These macrocycles can act as hosts in host-guest systems, capable of recognizing and binding specific guest molecules. beilstein-journals.org

Hydrogen Bonding: The hydroxyl group is a powerful hydrogen bond donor and acceptor. rsc.org This allows it to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks, a fundamental concept in crystal engineering and the design of soft materials. rsc.org

Molecular Recognition: The combination of a rigid aromatic platform and specific functional groups (aldehydes, hydroxyl) allows for the design of receptors for various ions and small molecules, a core principle of molecular recognition. rsc.org

Table 2: Applications of Phthalaldehydes in Chemical Synthesis and Analysis

| Field of Application | Reaction / Principle | Resulting Structures / Function | Relevant Compounds |

| Synthetic Methodologies | Condensation with primary amines | Phthalimidine derivatives | This compound, ortho-phthalaldehyde |

| Probe Development | Reaction with amines and thiols | Fluorescent isoindole derivatives for amine detection | ortho-phthalaldehyde, this compound |

| Polymer Chemistry | Chain-growth polymerization | Poly(phthalaldehyde)s for responsive materials | ortho-phthalaldehyde |

| Supramolecular Chemistry | Reaction with diamines; Hydrogen bonding | Macrocycles, host-guest systems, self-assembled networks | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C8H6O3 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

4-hydroxyphthalaldehyde |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-5,11H |

InChI Key |

VSGACYFHLPVUQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxyphthalaldehyde and Its Structural Analogues

Innovations in High-Yield Synthetic Pathways

A pivotal innovation in the synthesis of 4-Hydroxyphthalaldehyde was the strategic use of protecting groups. wikipedia.orgorganic-chemistry.org A protecting group is a chemical moiety that is temporarily introduced to a specific functional group in a molecule to prevent it from reacting in a subsequent step. organic-chemistry.org In the case of this compound synthesis, the key intermediate, 4,5-dihydroisobenzofuran-5-ol, is unstable, which contributed to the low yields in earlier synthetic attempts.

Researchers discovered that by protecting the hydroxyl group of this intermediate before the critical oxidation step, its stability was significantly enhanced. beilstein-journals.org This prevented undesirable side reactions and degradation. A variety of protecting groups were tested, with the methoxy (B1213986) (MeO) group found to be the most effective. The protection step allowed the subsequent oxidation to proceed cleanly and efficiently, forming the stable 4-methoxy-ortho-phthalaldehyde, which could then be deprotected to yield the final product. beilstein-journals.org This protection-deprotection strategy proved to be the cornerstone of achieving a high-yield synthesis.

| Deprotection Method | N/A | Microwave-Assisted Organic Synthesis (MAOS) |

With the intermediate stabilized, the next challenge was to optimize the oxidation step itself. Chemo- and regioselectivity are crucial concepts in this context. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the specific position of a chemical change in a molecule.

The innovation in this area was the identification of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a highly efficient and selective oxidizing agent for the protected intermediate. beilstein-journals.org The use of DDQ allowed for the specific and high-yield conversion of the protected alcohol to the desired dialdehyde (B1249045) without over-oxidation or other side reactions that had plagued earlier methods. This development of a specific and reliable oxidation system was critical to overcoming the primary obstacle of the historical synthetic routes.

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of Green Chemistry. nih.govsigmaaldrich.compaperpublications.org The high-yield synthesis of this compound incorporates several of these principles.

Table 2: Application of Green Chemistry Principles in this compound Synthesis

| Green Chemistry Principle | Application in the Innovative Synthesis |

|---|---|

| 1. Prevention | Dramatically increased yield (51%) significantly reduces waste generation compared to historical methods (<5%). beilstein-journals.orgsigmaaldrich.com |

| 2. Atom Economy | Higher efficiency ensures more atoms from the reactants are incorporated into the final product. sigmaaldrich.com |

| 6. Design for Energy Efficiency | Use of Microwave-Assisted Organic Synthesis (MAOS) for the deprotection step reduces energy consumption and reaction time. beilstein-journals.orgpaperpublications.org |

| 8. Reduce Derivatives | Although a protecting group is used, its application is strategic to prevent significant waste from a low-yield process, representing a net benefit. beilstein-journals.orgnih.gov |

| 9. Catalysis | The deprotection step utilizes p-Toluenesulfonic acid (p-TsOH) as a catalyst. beilstein-journals.org |

Computational and AI-Driven Approaches in Optimizing this compound Synthetic Routes

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Hydroxyphthalaldehyde

Mechanistic Pathways of Nucleophilic Reactivity

The electron-withdrawing nature of the aldehyde groups makes the carbonyl carbons susceptible to attack by nucleophiles. The hydroxyl group at the 4-position, being an electron-donating group through resonance, can modulate the electrophilicity of these carbonyl carbons.

The aldehyde groups of 4-Hydroxyphthalaldehyde readily undergo nucleophilic addition reactions. In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. wikipedia.orgvedantu.com Aldehydes are generally more reactive than ketones in such reactions due to both steric and electronic factors. vedantu.comlibretexts.orglibretexts.org The presence of only one alkyl/aryl substituent on the carbonyl carbon in aldehydes results in less steric hindrance for the approaching nucleophile compared to the two substituents in ketones. libretexts.orglibretexts.org

Electronically, the reactivity of the carbonyl group is enhanced by factors that increase the partial positive charge on the carbonyl carbon. The hydroxyl group in this compound, particularly when deprotonated to a phenoxide ion under basic conditions, can donate electron density to the aromatic ring through resonance. This electron donation can slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted phthalaldehyde. Conversely, the hydroxyl group can also participate in hydrogen bonding, which may influence the reaction environment.

A general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol. wikipedia.org In some cases, this initial addition is followed by an elimination step, leading to a substitution product. This is particularly common in reactions with nitrogen nucleophiles, where a molecule of water is eliminated to form an imine. wikipedia.org

This compound can participate in both intramolecular and intermolecular condensation reactions. A prominent example of an intramolecular reaction would be an internal Cannizzaro reaction, which can occur in the presence of a strong base if the aldehyde cannot form an enolate. This reaction involves the disproportionation of the aldehyde to a mixture of a carboxylic acid and an alcohol. wikipedia.org

Intermolecularly, this compound can undergo reactions analogous to the aldol (B89426) condensation if a suitable enolizable carbonyl compound is present. In a crossed aldol condensation, an enolate from another aldehyde or ketone can add to one of the carbonyl groups of this compound. youtube.com The reaction is typically base-catalyzed, involving the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then attacks a carbonyl carbon. youtube.comyoutube.com The resulting β-hydroxy aldehyde or ketone can then undergo dehydration, particularly at higher temperatures, to form an α,β-unsaturated carbonyl compound. youtube.com The specific products of such reactions would depend on the reaction conditions and the nature of the other carbonyl reactant.

Detailed Studies on Derivatization Reaction Mechanisms

A significant area of study for phthalaldehydes, including by extension this compound, is their use in derivatization reactions for the sensitive detection of primary amines.

The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol is a well-established method for forming highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivatives. escholarship.orgnbinno.comnih.govdiva-portal.org This reaction is widely used in analytical chemistry for the quantification of amino acids and peptides. nbinno.comdiva-portal.org The general mechanism is believed to be applicable to this compound.

The reaction proceeds via a multi-step mechanism. The currently accepted "Sternson-Wong mechanism" proposes that the primary amine first undergoes a nucleophilic addition to one of the aldehyde groups of the phthalaldehyde to form a hemiaminal intermediate. escholarship.orgosti.gov This is followed by the nucleophilic attack of the thiol on the other aldehyde group. Subsequent cyclization and dehydration lead to the formation of the stable, fluorescent isoindole product. escholarship.orgosti.gov

Kinetic studies of the reaction between o-phthalaldehyde, primary amines (like alanine), and thiols have shown that the reaction rate is significantly dependent on the pH of the medium. escholarship.orgnih.gov The formation of the fluorescent isoindole product is a pseudo-first-order process under certain conditions. nih.gov The rate of the reaction is influenced by the concentrations of all three reactants: the phthalaldehyde, the primary amine, and the thiol.

The following table summarizes the key steps involved in the formation of the isoindole derivative and the factors influencing the reaction rate:

| Step | Description | Influencing Factors |

| 1 | Nucleophilic attack of the primary amine on an aldehyde group | Amine concentration, pH (protonation state of the amine) |

| 2 | Nucleophilic attack of the thiol on the second aldehyde group | Thiol concentration, pH (protonation state of the thiol) |

| 3 | Intramolecular cyclization | Steric and electronic factors of the intermediates |

| 4 | Dehydration to form the aromatic isoindole | Acid or base catalysis, solvent |

It is important to note that there can be unproductive side reactions, such as the formation of a non-fluorescent adduct between the phthalaldehyde and the thiol, which exists in a pH-dependent equilibrium. escholarship.org

The pH also affects the hydration state of the phthalaldehyde itself. In aqueous solutions, aldehydes can exist in equilibrium with their hydrate (B1144303) forms (gem-diols), which are generally less reactive towards nucleophiles. escholarship.org This equilibrium is also pH-dependent and must be considered in a comprehensive kinetic model of the reaction. escholarship.org

The solvent environment can also influence the reaction. Polar solvents can stabilize charged intermediates and transition states, potentially affecting the reaction rate. The solubility of the reactants and the stability of the final fluorescent product can also be solvent-dependent. For instance, the use of organic co-solvents can sometimes enhance the fluorescence of the resulting isoindole derivatives. nih.gov The choice of solvent can therefore be a critical parameter in optimizing the derivatization reaction for analytical purposes.

Schiff Base Formation: Kinetics and Thermodynamics of Imine Generation

The kinetics of this transformation are highly dependent on the reaction conditions, most notably the pH of the medium. The rate of imine formation is generally optimal at a pH of approximately 5. At higher pH values, there is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine intermediate, which is a necessary step to make it a good leaving group (water). Conversely, at very low pH, the amine reactant becomes protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, which stifles the initial nucleophilic attack on the carbonyl carbon.

While specific thermodynamic and kinetic parameters for Schiff base formation with this compound are not extensively documented, data from analogous systems, such as the reaction of pyridoxal (B1214274) 5'-phosphate (a substituted aromatic aldehyde) with amino acids, provide valuable insights. In such systems, changes in enthalpy (ΔH) and entropy (ΔS) have been measured, revealing that these parameters can vary significantly with pH and temperature. For instance, the reaction of pyridoxal 5'-phosphate with amino acids at 25°C shows small enthalpy changes, which are strongly pH-dependent. jocpr.comnih.gov The first protonation of the reactants can modify the activation energies for both the formation and hydrolysis processes. rsc.org

The general thermodynamic favorability of the reaction is driven by the formation of the stable C=N double bond and the release of a water molecule, which increases the entropy of the system.

Table 1: General Kinetic and Thermodynamic Considerations in Schiff Base Formation

| Parameter | Role in Imine Formation | Influencing Factors |

| Rate Constant (k) | Measures the speed of the reaction. | pH, temperature, solvent, steric hindrance, electronic effects of substituents. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. Protonation of the carbonyl and hydroxyl groups affects this value. | Catalysts (e.g., acid), reactant structure. |

| Enthalpy (ΔH) | The heat change of the reaction. Often small for imine formation but can be influenced by factors like protonation states. | pH, temperature, solvent. jocpr.comnih.gov |

| Entropy (ΔS) | The change in disorder. Generally positive and favorable due to the release of a water molecule from two reactants. | Number of molecules involved in the reaction. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). Must be negative for a spontaneous reaction. | Enthalpy, entropy, and temperature. |

Photophysical Mechanisms and Excited-State Phenomena

Derivatives of this compound, particularly the Schiff bases formed with various amines, often exhibit interesting photophysical properties, including fluorescence. The presence of the ortho-hydroxyl group relative to the imine linkage is crucial for these characteristics, often leading to processes like Excited-State Intramolecular Proton Transfer (ESIPT).

Fundamental Principles of Fluorescence in this compound Derived Fluorophores

Fluorescence in Schiff bases derived from this compound (and more broadly, from o-hydroxy aromatic aldehydes) is governed by the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then returns to the ground state via the emission of a photon.

A key phenomenon in these systems is ESIPT. In the ground state, the molecule exists predominantly in its enol tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. Upon photoexcitation, the acidity of the phenolic proton increases, and the basicity of the imine nitrogen increases, triggering an ultrafast transfer of the proton to the nitrogen. This creates an excited keto tautomer, which is electronically distinct from the enol form. It is this keto form that is typically responsible for the fluorescence emission.

This four-level photophysical cycle (enol ground state → enol excited state → keto excited state → keto ground state → enol ground state) results in an unusually large Stokes shift—a significant difference between the maximum absorption and emission wavelengths. This large shift is a hallmark of ESIPT fluorophores and is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. nih.gov

The specific photophysical properties, such as absorption/emission maxima and fluorescence quantum yield (Φf), are highly sensitive to the molecular structure and the solvent environment. For example, studies on derivatives of the related o-phthaldialdehyde have shown that quantum yields can range from 0.33 to 0.47 for derivatives of naturally occurring amino acids. nih.gov

Table 2: Illustrative Photophysical Properties of Related Aromatic Schiff Base Fluorophores

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| Salicylideneaniline Derivative | Cyclohexane | ~350 | 436 (enol), ~530 (keto) | 86, ~180 | Not specified | nih.gov |

| Salicylideneaniline Derivative | Acetonitrile | ~350 | 456 (enol), ~530 (keto) | 106, ~180 | Not specified | nih.gov |

| o-Phthaldialdehyde-Amino Acid | Aqueous | Not specified | Not specified | Not specified | 0.33 - 0.47 | nih.gov |

| o-Phthaldialdehyde-Peptide | Aqueous | Not specified | Not specified | Not specified | as low as 0.03 | nih.gov |

Energy Transfer Processes (e.g., FRET, Dexter) in Hybrid Systems

When fluorophores derived from this compound are incorporated into larger molecular systems or placed in proximity to other chromophores, their excited-state energy can be transferred non-radiatively to an acceptor molecule. This energy transfer can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor molecules. youtube.comrsc.org The rate of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (r⁻⁶), making it an effective "spectroscopic ruler" for measuring distances in the 1-10 nm range. nih.gov Key requirements for efficient FRET are a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and a favorable relative orientation of their transition dipoles.

Dexter Energy Transfer is a short-range mechanism that requires the molecular orbitals of the donor and acceptor to overlap. researchgate.net It proceeds via a simultaneous exchange of electrons between the two molecules. The rate of Dexter transfer decays exponentially with distance, limiting its efficiency to distances typically less than 1 nm (i.e., requiring molecular contact). Unlike FRET, Dexter transfer does not depend on the oscillator strengths of the transitions and can occur in triplet-triplet energy transfer, which is spin-forbidden for FRET.

While no specific studies detailing FRET or Dexter processes in hybrid systems based on this compound derivatives were identified, these principles are broadly applicable. A Schiff base derived from this compound could act as a FRET donor or acceptor if paired with a suitable chromophore possessing the required spectral overlap and proximity.

Table 3: Comparison of FRET and Dexter Energy Transfer Mechanisms

| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer |

| Mechanism | Dipole-dipole interaction (Coulombic) | Electron exchange (requires orbital overlap) |

| Distance Dependence | Proportional to r⁻⁶ | Exponential decay with distance |

| Effective Range | 1-10 nm | < 1 nm (molecular contact) |

| Spectral Overlap | Required between donor emission and acceptor absorption | Required |

| Spin Conservation | Spin of donor and acceptor must be conserved (e.g., singlet-singlet) | Can involve changes in spin (e.g., triplet-triplet) |

| Oscillator Strength | Depends on the absorption/emission strength of donor and acceptor | Independent of oscillator strength |

Mechanisms of Fluorescence Quenching: Collisional and Static Interactions

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, broadly categorized as collisional (dynamic) and static.

Collisional (Dynamic) Quenching occurs when an excited-state fluorophore encounters a quencher molecule in solution. Upon collision, the fluorophore returns to its ground state non-radiatively. Common collisional quenchers include molecular oxygen, halide ions, and amines. This process affects the excited state of the fluorophore but not its ground state absorption spectrum. The efficiency of collisional quenching is described by the Stern-Volmer equation.

Other quenching mechanisms are also possible for this compound derivatives. For example, intramolecular quenching can occur, as seen in derivatives of o-phthaldialdehyde where a carboxamide group was found to quench fluorescence. nih.gov Another relevant mechanism is Photoinduced Electron Transfer (PET), where an electron is transferred between the fluorophore and a quencher (or a linked moiety), providing a pathway for non-radiative de-excitation. This PET mechanism is often exploited in the design of fluorescent "turn-on" sensors. nih.gov

Based on a comprehensive literature search, there is insufficient specific information available for the chemical compound “this compound” to generate the detailed, scientifically accurate article requested in the provided outline. The majority of published research focuses on the related, but structurally distinct, parent compound o-phthalaldehyde (OPA).

The explicit instructions to focus solely on this compound and not introduce information outside the specified scope cannot be met with the current body of scientific literature. Research detailing optimized derivatization protocols, stability and chromatographic behavior of its derivatives, or its specific application in the rational design of fluorescent probes as outlined is not present in the search results.

Extrapolating findings from o-phthalaldehyde to this compound would not be scientifically accurate and would violate the core requirements of the request. Therefore, it is not possible to provide the requested article.

Advanced Derivatization Strategies and Bioanalytical Applications of 4 Hydroxyphthalaldehyde

Exploration of 4-Hydroxyphthalaldehyde Probes in Biological Systems (non-clinical mechanistic studies)

The inherent reactivity of the dialdehyde (B1249045) functionality in this compound, particularly its ability to form fluorescent isoindole derivatives upon reaction with primary amines, has paved the way for its exploration as a versatile probe in non-clinical biological research. These investigations are primarily focused on elucidating fundamental cellular processes at a chemical level, rather than on therapeutic or diagnostic applications in a clinical setting. The introduction of the hydroxyl group to the phthalaldehyde scaffold can modulate the electronic properties and potentially the fluorescence characteristics of the resulting derivatives, offering opportunities for the rational design of probes with tailored photophysical properties.

Cellular and Subcellular Imaging for Mechanistic Insights into Chemical Signaling

The application of this compound-based probes in cellular and subcellular imaging hinges on their ability to generate a fluorescent signal in the presence of specific biological molecules, thereby providing spatial and temporal information about their distribution and concentration. This is particularly valuable for understanding chemical signaling pathways, which often involve dynamic changes in the localization and levels of key signaling molecules containing primary amine groups, such as certain neurotransmitters and amino acid messengers.

The fundamental principle behind the use of this compound as an imaging probe lies in its reaction with a primary amine in the presence of a thiol to form a fluorescent isoindole derivative. This reaction is rapid and can result in a significant increase in fluorescence, making it a useful tool for "turning on" a signal in response to the presence of the target amine. The hydroxyl group on the this compound molecule can influence the fluorescence quantum yield and the excitation and emission maxima of the resulting isoindole, potentially allowing for the development of probes with distinct spectral properties suitable for multiplex imaging or for imaging in specific cellular environments.

While direct and extensive studies specifically employing this compound for imaging chemical signaling are still emerging, the principles established with the parent compound, o-phthalaldehyde (B127526) (OPA), provide a strong foundation for its potential applications. For instance, probes derived from OPA have been instrumental in the sensitive detection of amino acids. rsc.orguni-muenchen.de This concept can be extended to visualize fluctuations in the intracellular concentrations of amino acids that act as signaling molecules.

Table 1: Illustrative Fluorescence Properties of o-Phthalaldehyde-Amino Acid Adducts

| Amino Acid | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity |

| Glycine | 340 | 455 | High |

| Alanine | 340 | 455 | High |

| GABA | 340 | 455 | Moderate |

| Glutamate | 340 | 455 | Moderate |

| Taurine | 340 | 455 | High |

This table presents generalized data for o-phthalaldehyde derivatives to illustrate the principle. The specific properties of this compound adducts may vary.

By designing this compound derivatives that can be targeted to specific subcellular compartments, such as mitochondria or the synaptic cleft, it is theoretically possible to gain mechanistic insights into signaling events within these localized environments. For example, a probe that accumulates in the synaptic cleft could be used to visualize the release and clearance of neurotransmitters containing primary amine groups in real-time.

Investigation of Biomolecular Recognition Events at a Chemical Level

Beyond the imaging of small signaling molecules, this compound and its parent compound, o-phthalaldehyde, offer a powerful approach for investigating biomolecular recognition events, particularly those involving proteins. The reaction of phthalaldehydes with primary amines, specifically the ε-amino group of lysine (B10760008) residues on the surface of proteins, can be exploited to probe protein structure, conformational changes, and binding interactions. wikipedia.org

This technique, often referred to as "protein painting," relies on the principle that the accessibility and reactivity of lysine residues on a protein's surface are sensitive to the protein's three-dimensional structure and its interactions with other molecules. rsc.org When a protein binds to a ligand, such as another protein or a small molecule, the binding event can mask certain lysine residues, rendering them less reactive to derivatization by this compound. Conversely, conformational changes induced by ligand binding may expose previously buried lysine residues, increasing their reactivity.

By using mass spectrometry to identify and quantify the sites of derivatization on a protein, researchers can map the regions of the protein that are involved in biomolecular recognition events. This provides a chemical-level view of how proteins interact with their binding partners.

Table 2: Application of Phthalaldehyde-Based Probes in Identifying Ligand-Binding Sites

| Target Protein | Ligand | Technique | Finding |

| Pyruvate kinase M2 (PKM2) | TEPP-46 (allosteric activator) | RAPID-OPA with mass spectrometry | Identified structural changes induced by the drug, confirming its binding site. rsc.org |

| Hsp90 | Geldanamycin (B1684428) (inhibitor) | RAPID-OPA with mass spectrometry | Successfully revealed the binding site of geldanamycin on the target protein. rsc.org |

| MEK1 | Selumetinib (B1684332) (inhibitor) | RAPID-OPA with mass spectrometry | Mapped the binding site of selumetinib on the MEK1 protein. rsc.org |

RAPID (Reactive Amino acid Profiling by Inverse Detection) is a specific workflow utilizing o-phthalaldehyde.

The introduction of a hydroxyl group in this compound could potentially offer advantages in these types of studies. For example, the altered reactivity or the possibility of further chemical modifications at the hydroxyl position could enable the development of more sophisticated probes for studying biomolecular recognition. This could include the attachment of affinity tags or photo-crosslinkers to trap transient interactions. The investigation of these events at a chemical level provides invaluable mechanistic insights into the functioning of complex biological systems.

Coordination Chemistry and Supramolecular Architectures Incorporating 4 Hydroxyphthalaldehyde

Ligand Design and Metal Ion Complexation Chemistry

The dual aldehyde groups of 4-hydroxyphthalaldehyde make it an ideal precursor for synthesizing polydentate ligands, particularly Schiff bases, which are known for their ability to form stable complexes with a wide array of metal ions.

Chelating ligands, especially Schiff bases, are synthesized from this compound through a condensation reaction between its aldehyde groups and the primary amine groups of a suitable amine compound. sysrevpharm.orgmdpi.comresearchgate.netresearchgate.net This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a solvent like ethanol. Structurally, a Schiff base is characterized by an imine or azomethine group (-C=N-), which replaces the carbonyl group (C=O) of the original aldehyde. sysrevpharm.orgresearchgate.net

These ligands are designed to exhibit high sensitivity and selectivity towards specific metal ions, including transition metals such as Cobalt(II), Copper(II), and Zinc(II). researchgate.netnih.gov The nitrogen atom of the azomethine group acts as a donor, facilitating the ligation with metal ions. sysrevpharm.org The synthesis process is often straightforward, contributing to the widespread use of these compounds in coordination chemistry. mdpi.com The resulting metal complexes are typically prepared by introducing a metal salt, such as acetate or sulfate, to a solution of the synthesized Schiff base ligand, often in a 1:1 or 1:2 metal-to-ligand ratio. mdpi.comnih.gov

A comprehensive suite of analytical techniques is employed to elucidate the structure and electronic properties of metal complexes derived from this compound-based Schiff bases.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the formation of the Schiff base and its coordination to a metal ion. The disappearance of the C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretch are key indicators of Schiff base formation. A shift in the C=N stretching frequency upon complexation signifies the coordination of the azomethine nitrogen to the metal center. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their electronic transitions. Absorption bands are typically assigned to π-π* and n-π* transitions. ijser.in Changes in the position and intensity of these bands upon complexation can indicate the coordination environment and geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its complexes. impactfactor.org The formation of the imine bond is confirmed by a characteristic signal for the azomethine proton (-CH=N) in the 1H NMR spectrum. impactfactor.org

Mass Spectrometry: This technique is used to determine the molecular weight and confirm the proposed formula and stoichiometry of the ligands and their metal complexes. ijser.inimpactfactor.org

Magnetic Susceptibility and Molar Conductance: These measurements help in determining the geometry and electrolytic nature of the complexes. For instance, magnetic measurements can distinguish between paramagnetic (e.g., tetrahedral Co(II)) and diamagnetic (e.g., square planar Ni(II)) complexes. ijser.in

Table 1: Summary of Spectroscopic Data for Characterization

| Technique | Compound Type | Key Observation | Inference |

|---|---|---|---|

| FT-IR | Schiff Base Ligand | Appearance of C=N stretch | Formation of azomethine group |

| Metal Complex | Shift in C=N stretch frequency | Coordination of nitrogen to metal ion ekb.eg | |

| UV-Vis | Ligand & Complexes | Bands for π-π* and n-π* transitions | Characterizes electronic structure ijser.in |

| ¹H NMR | Schiff Base Ligand | Signal for azomethine proton (δ 8-9 ppm) | Confirms imine bond formation impactfactor.org |

| Mass Spec | Ligand & Complexes | Molecular ion peak (M+) | Confirms proposed molecular formula impactfactor.org |

The stability of metal complexes in solution is a critical factor in their application. This is quantified by the stability constant (also known as the formation constant, K), which is the equilibrium constant for the complex formation reaction. wikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand. wikipedia.org These constants are essential for calculating the concentration of complexes in a solution. wikipedia.orgscispace.com

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide deeper insight into the complexation process. These values are often calculated from the thermal decomposition data of the complexes. impactfactor.orgresearchgate.net

Gibbs Free Energy (ΔG): A negative value for ΔG indicates that the complex formation is a spontaneous process.

Enthalpy (ΔH): A positive ΔH value suggests that the decomposition process is endothermic. impactfactor.org

Entropy (ΔS): A negative ΔS value indicates that the transition state is more ordered than the reactants, suggesting a nonspontaneous decomposition. impactfactor.org

Table 2: Illustrative Thermodynamic Parameters for Metal Complex Decomposition

| Parameter | Significance | Typical Value | Interpretation |

|---|---|---|---|

| Activation Energy (Ea) | Energy barrier for decomposition | High positive value (e.g., >100 kJ/mol) | High thermal stability of the complex impactfactor.org |

| ΔG | Spontaneity of decomposition | Positive | Nonspontaneous decomposition impactfactor.org |

| ΔH | Heat of reaction | Positive | Endothermic decomposition impactfactor.org |

| ΔS | Change in disorder | Negative | Nonspontaneous process; more ordered transition state impactfactor.org |

Assembly of Macrocyclic and Supramolecular Frameworks

Beyond simple chelation, this compound is a precursor for constructing larger, more complex structures like macrocycles, which are central to the field of supramolecular chemistry.

Macrocycles are large cyclic molecules that have found applications in molecular recognition, catalysis, and materials science. Novel Schiff-base macrocyclic compounds can be synthesized from precursors related to this compound, such as 1,3-bis(2'-formylphenoxy)-2-propanol, through a [1+1] condensation reaction with a suitable diamine. These syntheses often employ a metal ion, such as Ba²⁺, as a template to guide the cyclization process, leading to higher yields.

The resulting macrocycle can be further modified, for example, through reduction of the Schiff base imine bonds using a reducing agent like sodium borohydride (NaBH₄), to produce a more flexible, saturated macrocyclic polyamine.

Characterization of these macrocycles is performed using a combination of techniques:

Elemental Analysis, NMR, IR, and Mass Spectrometry are used to confirm the chemical structure and composition.

Single Crystal X-ray Diffraction is invaluable for determining the precise three-dimensional conformation of the macrocycle. Studies have revealed that these molecules can adopt specific shapes, such as folded or twisted conformations, due to their structural flexibility.

Macrocyclic molecules are foundational to host-guest chemistry, where the macrocycle (the host) possesses a cavity that can bind a smaller molecule or ion (the guest). frontiersin.orgrsc.orgnih.gov This binding is driven by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. beilstein-journals.orgrsc.org The ability of a host to selectively bind a specific guest is known as molecular recognition. rsc.orgfrontiersin.org

The design of macrocycles derived from this compound allows for the incorporation of specific functional groups and the creation of cavities of a particular size and shape, tuning them for molecular recognition. beilstein-journals.orgfrontiersin.org These synthetic macrocyclic hosts are explored for their potential in building functional materials, including sensors and drug delivery systems. frontiersin.org However, the complexation ability is not guaranteed; for instance, attempts to create transition metal complexes with a specific 26-membered Schiff-base macrocycle were reported to be unsuccessful, highlighting the nuanced nature of these host-guest interactions.

Insufficient Information to Generate Article on the Self-Assembly of this compound in Complex Supramolecular Architectures

Following a comprehensive series of targeted searches for scholarly and research articles, it has been determined that there is a lack of specific scientific literature detailing the self-assembly processes of complex supramolecular architectures incorporating this compound. While general principles of supramolecular chemistry, coordination chemistry of Schiff bases, and the role of phenolic compounds in self-assembly are well-documented, specific research findings, detailed mechanisms, and data tables directly pertaining to this compound's role in the formation of intricate, hierarchical supramolecular structures are not available in the public domain.

The performed searches encompassed a wide range of keywords and strategies, including "self-assembly of supramolecular architectures with this compound," "this compound in self-assembly processes of complex supramolecular architectures," "supramolecular structures from substituted phthalaldehyde ligands," "hierarchical self-assembly of Schiff base macrocycles," and "crystal engineering with this compound derivatives." Despite these efforts, the search results did not yield the specific, in-depth information required to construct a scientifically accurate and thorough article based on the provided outline.

The available literature primarily focuses on the synthesis of Schiff base ligands from various aldehydes and their subsequent coordination with metal ions. While this is a foundational aspect of coordination chemistry, it does not extend to the more complex, hierarchical self-assembly processes that are the focus of the requested article section. Information on how the specific functionalities of this compound—the two aldehyde groups and the strategically placed hydroxyl group—direct the formation of advanced supramolecular architectures is not present in the retrieved search results.

Therefore, due to the absence of specific research findings and detailed data on the self-assembly processes of supramolecular architectures involving this compound, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Further research in the scientific community would be necessary to elucidate the specific role of this compound in the construction of complex supramolecular systems.

Theoretical and Computational Studies on 4 Hydroxyphthalaldehyde Systems

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to modern computational chemistry. These approaches solve the electronic Schrödinger equation (or its DFT equivalent) to provide detailed information about the electronic structure and energy of a molecule. DFT, in particular, has become a widely used tool due to its favorable balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. For 4-hydroxyphthalaldehyde, these methods would be invaluable in elucidating its fundamental chemical nature.

Prediction of Electronic Structure, Molecular Geometry, and Spectroscopic Properties

A primary application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional arrangement of atoms, known as its optimized molecular geometry. By finding the minimum energy structure on the potential energy surface, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

From this optimized geometry, a wealth of electronic properties can be calculated. The distribution of electrons within the molecule is described by the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap typically suggests that a molecule is more reactive and can be more easily excited.

Furthermore, these calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy.

While comprehensive studies specifically targeting this compound are not readily found in the public domain, the table below illustrates the typical parameters that would be generated from such a DFT study, based on analyses of similar phenolic aldehydes.

| Property | Description | Predicted Information for this compound |

| Optimized Geometry | The lowest energy 3D structure. | Provides precise bond lengths (e.g., C-C, C=O, O-H) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences intermolecular interactions and solubility. |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Correlates with IR and Raman spectral peaks. |

| Electronic Transitions | Energies of electronic excitations. | Correlates with UV-visible absorption maxima. |

Computational Modeling of Reaction Pathways and Transition State Characterization

Quantum chemistry is a powerful tool for mapping out the energetic landscape of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. Computational modeling can identify the most likely pathways a reaction will follow by calculating the energies of reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. By locating and characterizing the geometry and energy of transition states, chemists can calculate activation energies, which are directly related to reaction rates. This information is vital for understanding reaction mechanisms and predicting how changes in reaction conditions or molecular structure might affect the outcome. For example, the reactivity of the two aldehyde groups and the phenolic hydroxyl group in this compound could be computationally explored to predict its behavior in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape of flexible molecules and their interactions with their environment, such as solvent molecules or biological macromolecules.

For this compound, MD simulations could be used to study the rotational freedom around its single bonds, particularly the orientation of the hydroxyl and aldehyde groups relative to the benzene (B151609) ring. This conformational analysis is important as different conformers can have different energies, reactivities, and biological activities. Furthermore, MD simulations can elucidate how this compound interacts with solvent molecules, providing a detailed picture of solvation shells and hydrogen bonding networks, which govern its solubility and behavior in solution.

In Silico Design and Virtual Screening of New this compound Derivatives for Targeted Chemical Applications

Computational methods are integral to modern drug discovery and materials science for the rational design of new molecules with desired properties. Starting with the this compound scaffold, new derivatives can be designed in silico by adding or modifying functional groups. Quantum chemical calculations can then be used to predict how these modifications would alter the molecule's electronic properties, reactivity, or ability to interact with a specific target.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein receptor. While specific virtual screening studies focused on this compound derivatives are not prominent in the literature, this methodology could be applied to discover new potential applications. For example, if a particular biological target were identified, derivatives of this compound could be computationally docked into the target's binding site to predict their binding affinity and mode of interaction. This process can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Computational Analysis of Photophysical Processes: Excited State Calculations and Quenching Dynamics

The interaction of molecules with light is fundamental to processes like photochemistry, fluorescence, and phosphorescence. Computational methods, particularly those focused on electronic excited states, can provide a detailed understanding of these photophysical processes.

Using techniques like TD-DFT, it is possible to calculate the properties of a molecule's excited states. This includes the energy of the excited state, its electronic configuration, and how the molecular geometry might change upon excitation. For this compound, these calculations could predict its absorption and emission spectra, as well as the likelihood of different relaxation pathways from the excited state, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay. Understanding these processes is crucial for applications in areas like organic light-emitting diodes (OLEDs), molecular sensors, or photocatalysis. While detailed photophysical studies on this compound are not extensively documented, the theoretical framework exists to perform such valuable investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.